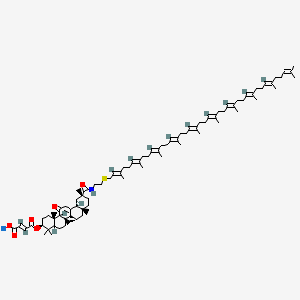
Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaenyl)thio)ethyl)-11-oxo-, monosodium salt, hydrate, (3-beta(Z),20-beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olean-12-en-29-amide, 3-((3-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaenyl)thio)ethyl)-11-oxo-, monosodium salt, hydrate, (3-beta(Z),20-beta)- is a complex organic compound with a unique structure
Preparation Methods
The synthesis of this compound involves multiple steps and specific reaction conditions. The synthetic routes typically include:
Oxidative Esterification: This step involves the conversion of ethylene glycol to methyl glycolate using Au/ZnO catalysts.
Condensation Reactions: The compound can be synthesized through condensation reactions involving carboxylic acids and amines.
Ultrasonic Method: Preparation of silver alloy powders using ultrasonic vibration.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Photochemical oxidation of alcohols using noble-metal-free nanomaterials.
Reduction: Electrocatalytic ammonia oxidation reactions.
Substitution: Nucleophilic substitution reactions involving ethyl acetoacetate.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as O2 and H2O2.
Reducing Agents: Such as NaBH4 and LiAlH4.
Catalysts: Including Au/ZnO and noble-metal-free nanomaterials.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a component in industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may exert its effects through:
Photoregulatory Mechanisms: Involving the interaction with photoreceptors and transcription factors.
Ferroptosis: Inducing a specific form of cell death in cancer cells through the accumulation of lipid peroxides.
Properties
CAS No. |
118642-30-1 |
|---|---|
Molecular Formula |
C86H132NNaO6S |
Molecular Weight |
1331.0 g/mol |
IUPAC Name |
sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bS)-11-[2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]sulfanylethylcarbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4-oxobut-2-enoate |
InChI |
InChI=1S/C86H133NO6S.Na/c1-62(2)28-19-29-63(3)30-20-31-64(4)32-21-33-65(5)34-22-35-66(6)36-23-37-67(7)38-24-39-68(8)40-25-41-69(9)42-26-43-70(10)44-27-45-71(11)50-58-94-59-57-87-80(92)83(15)54-53-82(14)55-56-85(17)72(73(82)61-83)60-74(88)79-84(16)51-49-76(93-78(91)47-46-77(89)90)81(12,13)75(84)48-52-86(79,85)18;/h28,30,32,34,36,38,40,42,44,46-47,50,60,73,75-76,79H,19-27,29,31,33,35,37,39,41,43,45,48-49,51-59,61H2,1-18H3,(H,87,92)(H,89,90);/q;+1/p-1/b47-46+,63-30+,64-32+,65-34+,66-36+,67-38+,68-40+,69-42+,70-44+,71-50+;/t73-,75?,76+,79?,82-,83-,84+,85-,86-;/m1./s1 |
InChI Key |
GZNQLTFOUWOETE-CTQXUFNFSA-M |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CSCCNC(=O)[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)/C=C/C(=O)[O-])C)C)[C@H]2C1)C)C)C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C.[Na+] |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCSCCNC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC(=O)[O-])C)C)C2C1)C)C)C)C)C)C)C)C)C)C)C)C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















